molecular formula CH4BF3O B3415772 Boron trifluoride methanol CAS No. 373-57-9

Boron trifluoride methanol

Cat. No.: B3415772
CAS No.: 373-57-9
M. Wt: 99.85 g/mol
InChI Key: JBXYCUKPDAAYAS-UHFFFAOYSA-N
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Description

Boron trifluoride methanol is a chemical compound formed by the coordination of boron trifluoride with methanol. It is commonly used as an esterification reagent and a powerful acidic catalyst in various chemical reactions. The compound is known for its ability to catalyze the esterification of fatty acids and the transesterification of vegetable oils to form biodiesel .

Mechanism of Action

Target of Action

Boron trifluoride methanol (BF-M) primarily targets fatty acids and acetylated dyes . It acts as a powerful acidic catalyst for the esterification of fatty acids . Furthermore, it easily cleaves acetylated dyes, resulting in free amino groups .

Mode of Action

The interaction of BF-M with its targets results in significant changes. In the case of fatty acids, BF-M catalyzes their esterification . When interacting with acetylated dyes, BF-M cleaves them, leading to the formation of free amino groups .

Biochemical Pathways

The primary biochemical pathway affected by BF-M is the esterification of fatty acids . This process is crucial in the production of biodiesel, where BF-M catalyzes the transesterification of vegetable oils . Additionally, BF-M plays a role in the deprotection of acetylated amines of cyanine dyes, leading to products with free amino groups .

Pharmacokinetics

It’s important to note that bf-m is a powerful acidic catalyst and its interaction with other substances can result in significant heat production . This could potentially impact its bioavailability and stability.

Result of Action

The action of BF-M results in significant molecular and cellular effects. Its ability to catalyze the esterification of fatty acids leads to the production of esters, which are crucial in various industries, including the production of biodiesel . Moreover, its interaction with acetylated dyes results in the formation of free amino groups .

Action Environment

The efficacy and stability of BF-M can be influenced by various environmental factors. For instance, the complex heat of BF-M with methanol was found to be 49.2 and 58.1 kJ/mol when the molar ratio of BF-M to methanol was 1:2 and 1:1, respectively . This suggests that the ratio of BF-M to methanol can significantly impact the reaction’s heat, and thus, the overall efficacy and stability of BF-M.

Biochemical Analysis

Biochemical Properties

Boron trifluoride methanol plays a crucial role in biochemical reactions, primarily as an esterification reagent. It interacts with fatty acids, facilitating their conversion into methyl esters. This interaction is essential for the analysis of fatty acid composition in biological samples. This compound acts as a catalyst, enhancing the reaction rate without being consumed in the process. It is particularly effective in cleaving acetylated dyes, resulting in free amino groups .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the fatty acid composition of cell membranes, which in turn impacts cell function. The manipulation of cellular fatty acid composition using this compound can modulate the biological responsiveness of different cell types . This compound’s ability to alter cell membrane composition makes it a valuable tool in lipid research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a Lewis acid, accepting electron pairs from other molecules, which facilitates the esterification process. This compound’s catalytic activity is due to its ability to stabilize transition states and lower the activation energy of reactions. This compound also influences gene expression by altering the availability of fatty acids, which are key regulators of gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but its activity can degrade if exposed to moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of altering fatty acid composition and membrane fluidity . These changes can persist even after the compound is no longer present in the system.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively catalyzes esterification reactions without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain concentration is required to achieve the desired catalytic activity without adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid metabolism. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, influencing the synthesis and degradation of fatty acids. This compound can also affect metabolic flux, altering the levels of various metabolites within the cell. By modulating these pathways, this compound plays a significant role in lipid metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, influencing its activity and function. The compound’s distribution is also affected by its chemical properties, such as solubility and stability. This compound’s ability to interact with cellular transport mechanisms ensures its effective delivery to target sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity. It can be directed to particular organelles or compartments through targeting signals or post-translational modifications. This localization enhances its catalytic efficiency and ensures that it exerts its effects precisely where needed. The compound’s subcellular distribution is a key factor in its overall biochemical activity .

Chemical Reactions Analysis

Boron trifluoride methanol undergoes various chemical reactions, primarily due to its strong acidic nature. Some of the common reactions include:

Common reagents used in these reactions include fatty acids, vegetable oils, and acetanilides. The major products formed from these reactions are methyl esters, biodiesel, and free amino groups .

Comparison with Similar Compounds

Boron trifluoride methanol can be compared with other similar compounds, such as:

Compared to these compounds, this compound is unique in its ability to catalyze esterification and transesterification reactions efficiently, making it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

methanol;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O.BF3/c1-2;2-1(3)4/h2H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXYCUKPDAAYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4BF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Boron, trifluoro(methanol)-, (T-4)-
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Record name Trifluoro(methanol)boron
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Vapor Pressure

19.5 [mmHg]
Record name Trifluoro(methanol)boron
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CAS No.

373-57-9, 2802-68-8
Record name Boron, trifluoro(methanol)-, (T-4)-
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Record name Trifluoro(methanol)boron
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Record name Hydrogen trifluoromethoxyborate(1-), compound with methanol (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Boron trifluoride methanol?

A1: The molecular formula of this compound complex is BF3CH3OH, and its molecular weight is 113.84 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. For instance, proton magnetic resonance (1H NMR) spectroscopy has been used to study exchange reactions within the Boron trifluoride - methanol system.

Q3: What are the primary catalytic applications of this compound?

A3: this compound is a potent acid catalyst widely used for methyl esterification reactions. This process converts fatty acids into their corresponding methyl esters, which are more volatile and suitable for analysis by gas chromatography.

Q4: Can you elaborate on the mechanism of action for this compound in methyl esterification?

A4: this compound acts as a Lewis acid catalyst in this reaction. It forms a complex with the carboxylic acid group of the fatty acid, activating it towards nucleophilic attack by methanol. This results in the formation of the methyl ester and the release of Boron trifluoride.

Q5: Are there any specific challenges or limitations associated with using this compound as a catalyst?

A5: While effective, this compound can cause the degradation or isomerization of specific fatty acids under certain conditions. For example, researchers observed artifact introduction during the methanolysis of dihydrosterculoyl lecithin with Boron trifluoride-methanol. Similarly, prolonged reaction times and high temperatures can lead to the breakdown of alpha-eleostearic acid. Therefore, careful optimization of reaction conditions is crucial to minimize these potential issues.

Q6: Besides methyl esterification, are there any other reported applications of this compound?

A6: Yes, this compound has been explored for its use as a non-depurinating detritylating agent in DNA synthesis. This property makes it a valuable alternative to traditional acidic reagents like dichloroacetic acid, which can cause depurination and chain cleavage.

Q7: How does this compound react with sodium methoxide?

A7: The reaction between this compound complex and sodium methoxide in methanol solution has been investigated using conductivity as a reaction indicator. This reaction is of particular interest for the preparation of boric acid.

Q8: Can you describe the reaction of this compound with trans-3-decenoic acid?

A8: Researchers studying this reaction identified several products, including methyl esters and lactones. This study highlights the potential complexity of reactions involving this compound and the importance of careful product analysis.

Q9: Has this compound been used in the synthesis of any specific compounds?

A9: Yes, researchers have utilized this compound in synthesizing various compounds. For example, it plays a crucial role in preparing 1-oxygenated carbazoles, including the carbazole alkaloids murrayafoline-A and murrayaquinone-A.

Q10: How is this compound used in analytical methods?

A10: this compound is widely employed in analytical chemistry, primarily for preparing samples for gas chromatography analysis. This involves converting fatty acids in the sample to their corresponding methyl esters using this compound as a catalyst. This step is crucial as fatty acid methyl esters are more volatile and thus more suitable for analysis by gas chromatography.

Q11: Can you provide specific examples of how this compound is utilized in analytical methods for various compounds?

A11: Certainly! Here are some specific examples:

  • Analysis of Isopropyl Citrates in Edible Oil: this compound is used to esterify citric acid to trimethyl citric acid for GC analysis in this method.
  • Determination of Adipic Acid Esters in PVC Films: this compound converts adipates extracted from PVC to dimethyl adipate for GC analysis.
  • Determination of 2,4-D in Wheat: this compound is used to methylate residues, allowing for the quantitation of 2,4-D methyl ester using gas chromatography.
  • Analysis of Ethephon and Fenoprop Residues in Apples: While diazomethane esterifies ethephon, this compound is specifically used for the esterification of fenoprop before its analysis by electron capture gas chromatography.

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